3-(6-Methoxy-1H-indol-3-yl)-acrylic acid
Overview
Description
3-(6-Methoxy-1H-indol-3-yl)-acrylic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound “3-(6-Methoxy-1H-indol-3-yl)-acrylic acid” are currently unknown. The compound is structurally similar to other indole derivatives, which are known to interact with various receptors and enzymes in the body . .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, including acting as agonists, antagonists, or modulators . The exact interaction between “this compound” and its targets would depend on the specific target and the biochemical environment.
Biochemical Pathways
The biochemical pathways affected by “this compound” are currently unknown. Given the structural similarity to other indole derivatives, it is possible that this compound could affect pathways related to neurotransmission, cell signaling, or metabolism
Pharmacokinetics
Based on its structural similarity to other indole derivatives, it can be hypothesized that this compound may be well absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine
Result of Action
The molecular and cellular effects of “this compound” are currently unknown. Depending on its targets and mode of action, this compound could potentially have a wide range of effects, from modulating neurotransmission to affecting cell growth and survival
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules that could interact with the compound, and the specific characteristics of the target cells or tissues
Properties
IUPAC Name |
(E)-3-(6-methoxy-1H-indol-3-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-9-3-4-10-8(2-5-12(14)15)7-13-11(10)6-9/h2-7,13H,1H3,(H,14,15)/b5-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLXNSPTMBYOAM-GORDUTHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=CN2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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